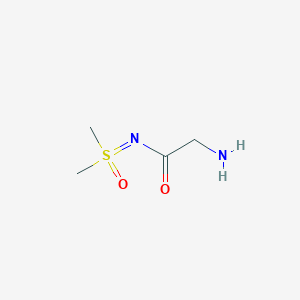
2-Amino-N-(dimethyl(oxo)-l6-sulfaneylidene)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods in industrial settings due to its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include phenacyl bromide, triethylamine, and ethanol . For example, the cyclo condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst can produce pyrrole derivatives .
Major Products Formed: The major products formed from these reactions include various heterocyclic compounds, which have significant biological activities and potential therapeutic applications .
Aplicaciones Científicas De Investigación
2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide has a wide range of scientific research applications. It is used in chemistry for the synthesis of novel heterocyclic compounds . In biology and medicine, this compound is studied for its potential to inhibit bacterial aminoacyl-tRNA synthetase, making it a candidate for developing new antibiotics . Additionally, it has applications in the pharmaceutical industry for the development of therapeutic agents .
Mecanismo De Acción
The mechanism of action of 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide involves the inhibition of bacterial aminoacyl-tRNA synthetase . This enzyme is essential for protein synthesis in bacteria, and its inhibition can lead to the suppression of bacterial growth. The compound selectively targets bacterial leucyl-tRNA synthetase, disrupting the protein synthesis pathway and ultimately leading to bacterial cell death .
Comparación Con Compuestos Similares
2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide can be compared with other similar compounds, such as 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide . While both compounds share a similar core structure, they differ in their substituents, which can influence their biological activities and applications. The unique feature of 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide is its selective inhibition of bacterial leucyl-tRNA synthetase, which sets it apart from other related compounds .
Conclusion
2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide is a compound with significant potential in various scientific fields. Its unique chemical structure and ability to inhibit bacterial aminoacyl-tRNA synthetase make it a promising candidate for therapeutic applications. The compound’s synthesis, chemical reactions, and scientific research applications highlight its importance in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C4H10N2O2S |
|---|---|
Peso molecular |
150.20 g/mol |
Nombre IUPAC |
2-amino-N-[dimethyl(oxo)-λ6-sulfanylidene]acetamide |
InChI |
InChI=1S/C4H10N2O2S/c1-9(2,8)6-4(7)3-5/h3,5H2,1-2H3 |
Clave InChI |
LSZMNOFCYWIXDE-UHFFFAOYSA-N |
SMILES canónico |
CS(=NC(=O)CN)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13479388.png)
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13479396.png)

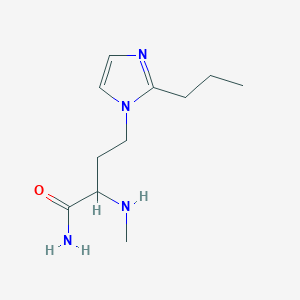

![2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole](/img/structure/B13479406.png)


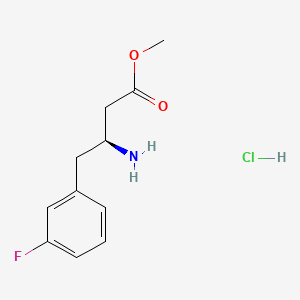
![rel-2-[(2R)-piperidin-2-yl]-5-(trifluoromethyl)pyrimidine hydrochloride](/img/structure/B13479444.png)
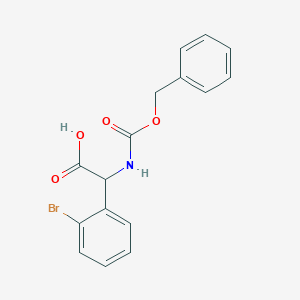
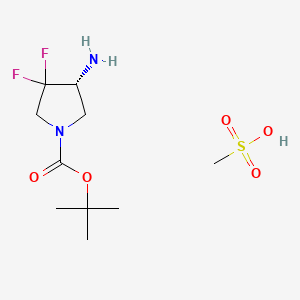
![2-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13479455.png)
